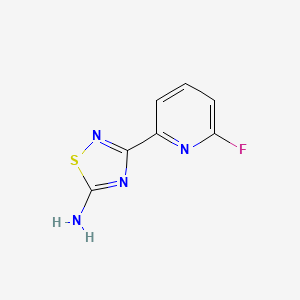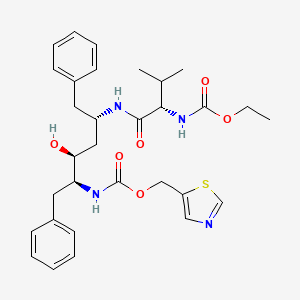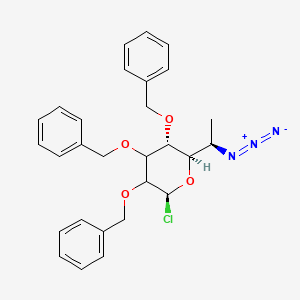
(2R,3R,4S,5R,6R)-2-((R)-1-Azidoethyl)-3,4,5-tris(benzyloxy)-6-chlorotetrahydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S,5R,6R)-2-(®-1-Azidoethyl)-3,4,5-tris(benzyloxy)-6-chlorotetrahydro-2H-pyran is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R,6R)-2-(®-1-Azidoethyl)-3,4,5-tris(benzyloxy)-6-chlorotetrahydro-2H-pyran involves multiple steps, including the protection of hydroxyl groups, azidation, and chlorination. The key steps in the synthesis are as follows:
Protection of Hydroxyl Groups: The hydroxyl groups on the pyran ring are protected using benzyl groups to prevent unwanted reactions during subsequent steps.
Chlorination: The chlorination of the pyran ring is carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4S,5R,6R)-2-(®-1-Azidoethyl)-3,4,5-tris(benzyloxy)-6-chlorotetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azido or chloro groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
(2R,3R,4S,5R,6R)-2-(®-1-Azidoethyl)-3,4,5-tris(benzyloxy)-6-chlorotetrahydro-2H-pyran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in click chemistry.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R,3R,4S,5R,6R)-2-(®-1-Azidoethyl)-3,4,5-tris(benzyloxy)-6-chlorotetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-isocyanotetrahydro-2H-pyran-3,4,5-triyl triacetate
- (2R,3R,4S,5R,6R)-2-(Hydroxymethyl)-6-chlorotetrahydro-2H-pyran-3,4,5-triyl triacetate
Uniqueness
(2R,3R,4S,5R,6R)-2-(®-1-Azidoethyl)-3,4,5-tris(benzyloxy)-6-chlorotetrahydro-2H-pyran is unique due to its combination of azido and chloro functional groups, which provide distinct reactivity and potential applications in various fields. The presence of multiple chiral centers also adds to its complexity and potential for stereospecific interactions.
Propriétés
Formule moléculaire |
C28H30ClN3O4 |
|---|---|
Poids moléculaire |
508.0 g/mol |
Nom IUPAC |
(2R,3R,6S)-2-[(1R)-1-azidoethyl]-6-chloro-3,4,5-tris(phenylmethoxy)oxane |
InChI |
InChI=1S/C28H30ClN3O4/c1-20(31-32-30)24-25(33-17-21-11-5-2-6-12-21)26(34-18-22-13-7-3-8-14-22)27(28(29)36-24)35-19-23-15-9-4-10-16-23/h2-16,20,24-28H,17-19H2,1H3/t20-,24-,25-,26?,27?,28-/m1/s1 |
Clé InChI |
KAPPXTKBLHJLHL-UYCMNUARSA-N |
SMILES isomérique |
C[C@H]([C@@H]1[C@H](C(C([C@@H](O1)Cl)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)N=[N+]=[N-] |
SMILES canonique |
CC(C1C(C(C(C(O1)Cl)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


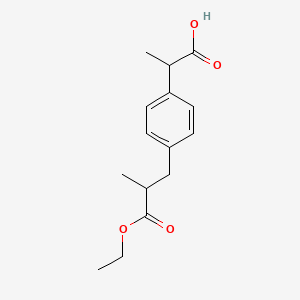
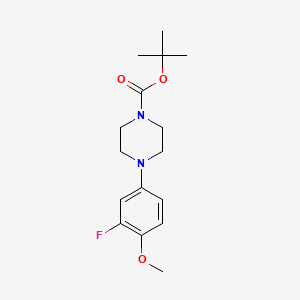
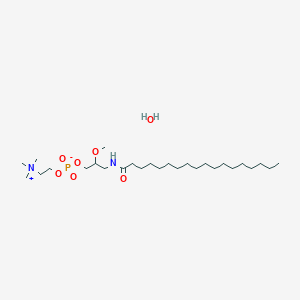
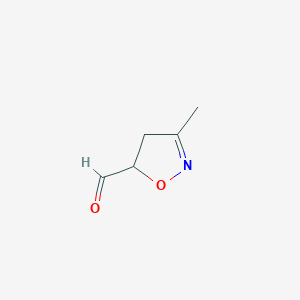
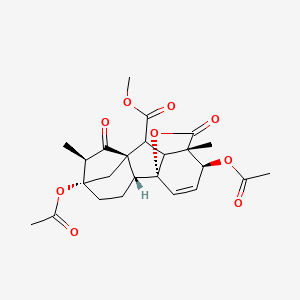
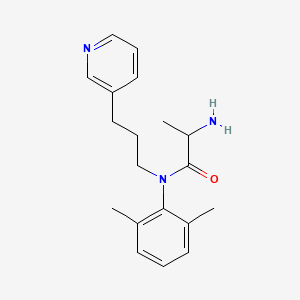

amine Hydrochloride](/img/structure/B13860843.png)
